Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)- is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are known for their structural similarity to purines and pteridines, which are essential components of nucleic acids and folic acids .
Vorbereitungsmethoden
The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves the use of 5-acetyl-4-aminopyrimidines as starting materials . Two primary synthetic routes have been proposed:
Acylation and Cyclization: Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to produce pyrimido[4,5-d]pyrimidines with various substituents at positions 2 and 7.
Reductive Amination and Cyclization: Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) to form 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines.
Analyse Chemischer Reaktionen
Pyrimido[4,5-d]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic substitution using reagents such as alkyl halides or aryl halides.
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-d]pyrimidine derivatives have a wide range of scientific research applications:
Medicinal Chemistry: These compounds exhibit various biological activities, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties.
Enzyme Inhibition: They are known inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase.
Peptide-Nucleic Acids (PNAs): Pyrimido[4,5-d]pyrimidine derivatives have been used as nucleobases in the synthesis of peptide-nucleic acids (PNAs), which are important in genetic research.
Wirkmechanismus
The mechanism of action of pyrimido[4,5-d]pyrimidine derivatives involves their interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-d]pyrimidine derivatives can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds also exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibition, making them potential candidates for cancer treatment.
Pyrimidino[4,5-d][1,3]oxazines: These derivatives are synthesized from 5-acetyl-4-aminopyrimidines and exhibit various biological activities.
Eigenschaften
Molekularformel |
C17H22N4O2 |
---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-6-propan-2-yl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N4O2/c1-10(2)20-8-14-15(18-9-20)21(17(23)19-16(14)22)13-6-5-11(3)12(4)7-13/h5-7,10,18H,8-9H2,1-4H3,(H,19,22,23) |
InChI-Schlüssel |
XAGKYOQSWVOTJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C3=C(CN(CN3)C(C)C)C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.